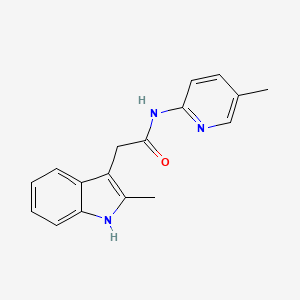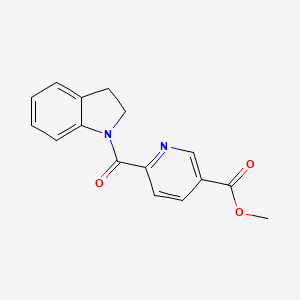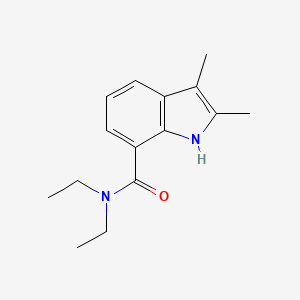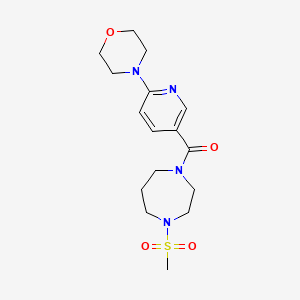
2-(2-methyl-1H-indol-3-yl)-N-(5-methylpyridin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methyl-1H-indol-3-yl)-N-(5-methylpyridin-2-yl)acetamide, also known as MI-2, is a small molecule inhibitor that targets the MDM2-p53 interaction. This interaction is crucial for the regulation of the tumor suppressor protein p53, which plays a vital role in preventing the formation and progression of cancer. MI-2 has been shown to be a promising candidate for the development of anticancer therapeutics, and research on this compound is ongoing.
Mécanisme D'action
2-(2-methyl-1H-indol-3-yl)-N-(5-methylpyridin-2-yl)acetamide works by disrupting the interaction between MDM2 and p53, which leads to the activation of p53 and the induction of apoptosis in cancer cells. This mechanism of action is different from traditional chemotherapy agents, which target rapidly dividing cells and often have significant side effects.
Biochemical and Physiological Effects:
2-(2-methyl-1H-indol-3-yl)-N-(5-methylpyridin-2-yl)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. It has also been shown to inhibit angiogenesis, the process by which tumors form new blood vessels to support their growth. 2-(2-methyl-1H-indol-3-yl)-N-(5-methylpyridin-2-yl)acetamide has been found to be well-tolerated in animal studies, with no significant toxicity observed.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(2-methyl-1H-indol-3-yl)-N-(5-methylpyridin-2-yl)acetamide is its specificity for the MDM2-p53 interaction, which reduces the risk of off-target effects. 2-(2-methyl-1H-indol-3-yl)-N-(5-methylpyridin-2-yl)acetamide is also relatively easy to synthesize and purify, making it a useful tool for laboratory experiments. However, 2-(2-methyl-1H-indol-3-yl)-N-(5-methylpyridin-2-yl)acetamide has some limitations, including its low solubility in aqueous solutions and its relatively short half-life in vivo.
Orientations Futures
There are several potential future directions for research on 2-(2-methyl-1H-indol-3-yl)-N-(5-methylpyridin-2-yl)acetamide. One area of focus is the development of 2-(2-methyl-1H-indol-3-yl)-N-(5-methylpyridin-2-yl)acetamide analogs that have improved pharmacokinetic properties and increased potency. Another area of interest is the investigation of 2-(2-methyl-1H-indol-3-yl)-N-(5-methylpyridin-2-yl)acetamide in combination with other anticancer agents, such as chemotherapy and immunotherapy. Additionally, further studies are needed to explore the potential use of 2-(2-methyl-1H-indol-3-yl)-N-(5-methylpyridin-2-yl)acetamide in the treatment of other diseases beyond cancer.
Méthodes De Synthèse
2-(2-methyl-1H-indol-3-yl)-N-(5-methylpyridin-2-yl)acetamide can be synthesized using a multi-step process that involves the coupling of 2-methyl-1H-indole-3-carboxylic acid with 5-methylpyridin-2-amine, followed by the addition of an acetyl group to the resulting intermediate. The final product is obtained through purification and characterization using various analytical techniques.
Applications De Recherche Scientifique
2-(2-methyl-1H-indol-3-yl)-N-(5-methylpyridin-2-yl)acetamide has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to sensitize cancer cells to chemotherapy and radiation therapy. 2-(2-methyl-1H-indol-3-yl)-N-(5-methylpyridin-2-yl)acetamide has also been investigated for its potential use in the treatment of other diseases, such as Alzheimer's disease and viral infections.
Propriétés
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)-N-(5-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-11-7-8-16(18-10-11)20-17(21)9-14-12(2)19-15-6-4-3-5-13(14)15/h3-8,10,19H,9H2,1-2H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJNLCKENBJKSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)CC2=C(NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methyl-1H-indol-3-yl)-N-(5-methylpyridin-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylbenzamide](/img/structure/B7538730.png)
![N-[3-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7538738.png)
![1-[4-(4-Methyl-1,2,4-triazol-3-yl)piperidin-1-yl]-2-(2-propan-2-ylphenoxy)ethanone](/img/structure/B7538748.png)
![5-methyl-N-[3-[methyl(phenyl)sulfamoyl]phenyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7538755.png)



![N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide](/img/structure/B7538793.png)
![5-[(5-Fluoroquinolin-8-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7538799.png)
![5-Fluoro-8-[(1-methylimidazol-2-yl)sulfanylmethyl]quinoline](/img/structure/B7538813.png)
![N-[5-(piperidine-1-carbonyl)thiophen-2-yl]acetamide](/img/structure/B7538828.png)